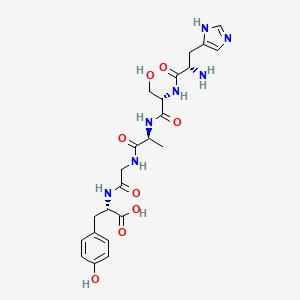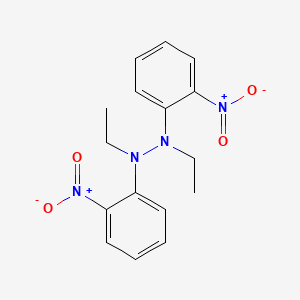
1,2-Diethyl-1,2-bis(2-nitrophenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diethyl-1,2-bis(2-nitrophenyl)hydrazine: is an organic compound that belongs to the class of hydrazines It is characterized by the presence of two ethyl groups and two nitrophenyl groups attached to a hydrazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Diethyl-1,2-bis(2-nitrophenyl)hydrazine can be synthesized through a multi-step process involving the reaction of 2-nitrobenzaldehyde with diethylhydrazine. The reaction typically involves the following steps:
Condensation Reaction: 2-nitrobenzaldehyde is reacted with diethylhydrazine in the presence of a suitable catalyst, such as acetic acid, to form the intermediate hydrazone.
Reduction Reaction: The intermediate hydrazone is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Diethyl-1,2-bis(2-nitrophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitrophenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation Products: Nitroso derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Substituted nitrophenyl derivatives.
Aplicaciones Científicas De Investigación
1,2-Diethyl-1,2-bis(2-nitrophenyl)hydrazine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-diethyl-1,2-bis(2-nitrophenyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition, DNA interaction, and modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
1,2-Diphenylhydrazine: Similar structure but with phenyl groups instead of nitrophenyl groups.
1,2-Diethylhydrazine: Lacks the nitrophenyl groups, making it less reactive.
1,2-Bis(2,4-dinitrophenyl)hydrazine: Contains additional nitro groups, making it more reactive.
Uniqueness: 1,2-Diethyl-1,2-bis(2-nitrophenyl)hydrazine is unique due to the presence of both ethyl and nitrophenyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
874159-95-2 |
|---|---|
Fórmula molecular |
C16H18N4O4 |
Peso molecular |
330.34 g/mol |
Nombre IUPAC |
1,2-diethyl-1,2-bis(2-nitrophenyl)hydrazine |
InChI |
InChI=1S/C16H18N4O4/c1-3-17(13-9-5-7-11-15(13)19(21)22)18(4-2)14-10-6-8-12-16(14)20(23)24/h5-12H,3-4H2,1-2H3 |
Clave InChI |
JBOFBUJJFFKAMH-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=CC=C1[N+](=O)[O-])N(CC)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B15169276.png)
![8-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide](/img/structure/B15169277.png)

![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan](/img/structure/B15169293.png)
![Decanoic acid, 8-[(2-hydroxybenzoyl)amino]-](/img/structure/B15169299.png)

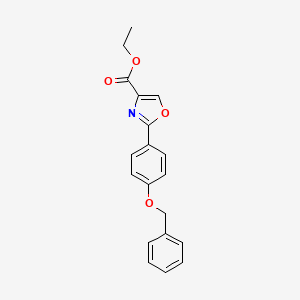
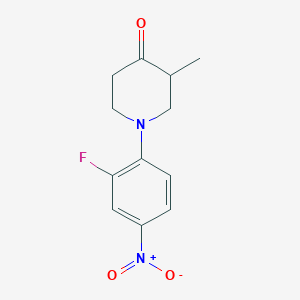
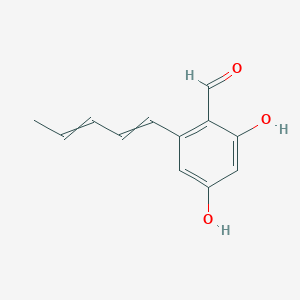

![2'H-Spiro[indene-1,4'-piperidine]-2',3(2H)-dione](/img/structure/B15169324.png)
